2-chloro-6-piperazin-1-yl-9H-purine dihydrochloride 2-chloro-6-piperazin-1-yl-9H-purine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1351612-64-0
VCID: VC2866226
InChI: InChI=1S/C9H11ClN6.2ClH/c10-9-14-7-6(12-5-13-7)8(15-9)16-3-1-11-2-4-16;;/h5,11H,1-4H2,(H,12,13,14,15);2*1H
SMILES: C1CN(CCN1)C2=NC(=NC3=C2NC=N3)Cl.Cl.Cl
Molecular Formula: C9H13Cl3N6
Molecular Weight: 311.6 g/mol

2-chloro-6-piperazin-1-yl-9H-purine dihydrochloride

CAS No.: 1351612-64-0

Cat. No.: VC2866226

Molecular Formula: C9H13Cl3N6

Molecular Weight: 311.6 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-6-piperazin-1-yl-9H-purine dihydrochloride - 1351612-64-0

Specification

CAS No. 1351612-64-0
Molecular Formula C9H13Cl3N6
Molecular Weight 311.6 g/mol
IUPAC Name 2-chloro-6-piperazin-1-yl-7H-purine;dihydrochloride
Standard InChI InChI=1S/C9H11ClN6.2ClH/c10-9-14-7-6(12-5-13-7)8(15-9)16-3-1-11-2-4-16;;/h5,11H,1-4H2,(H,12,13,14,15);2*1H
Standard InChI Key MNDHVJBHVBNRFN-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=NC(=NC3=C2NC=N3)Cl.Cl.Cl
Canonical SMILES C1CN(CCN1)C2=NC(=NC3=C2NC=N3)Cl.Cl.Cl

Introduction

Chemical Structure and Properties

2-Chloro-6-piperazin-1-yl-9H-purine dihydrochloride is a synthetic purine derivative characterized by a piperazine moiety at the 6-position and a chlorine atom at the 2-position of the purine ring, stabilized as a dihydrochloride salt . The compound exists as a crystalline solid at room temperature.

Basic Identifiers

ParameterValue
CAS Number1351612-64-0
MDL NumberMFCD22587946
Molecular FormulaC₉H₁₃Cl₃N₆
Molecular Weight311.6 g/mol
IUPAC Name2-chloro-6-(piperazin-1-yl)-9H-purine dihydrochloride
SMILES NotationCl.Cl.ClC1=NC(N2CCNCC2)=C2N=CNC2=N1
Purity (Commercial)Typically 95%

Structural Features

The compound's structural uniqueness stems from its purine scaffold, which contains a nitrogen-rich heterocyclic system. The purine core consists of a pyrimidine ring fused with an imidazole ring, creating a 9H-purine system. Key structural features include:

  • A chlorine substituent at the 2-position of the purine ring

  • A piperazine group attached at the 6-position via a nitrogen linkage

  • Two hydrochloride moieties that form the dihydrochloride salt, enhancing aqueous solubility

Synthesis Methods

The synthesis of 2-chloro-6-piperazin-1-yl-9H-purine dihydrochloride typically involves a multi-step process starting from purine derivatives.

General Synthetic Route

The most common synthetic pathway involves nucleophilic substitution at the 6-position of a halogenated purine scaffold:

  • Starting with 2,6-dichloropurine as the base material

  • Selective nucleophilic substitution with piperazine at the 6-position

  • Formation of the dihydrochloride salt through treatment with hydrochloric acid

Detailed Synthesis Protocol

A typical synthesis involves the reaction of 2,6-dichloropurine with piperazine under controlled conditions:

StepReagentsConditionsNotes
12,6-dichloropurine + piperazineDimethylformamide (DMF), reflux conditionsNucleophilic substitution occurs preferentially at the 6-position
26-(piperazin-1-yl)-2-chloro-9H-purineHydrochloric acid (HCl) solutionSalt formation occurs, improving solubility
3Crude productRecrystallization or chromatographyPurification to achieve ≥95% purity

In industrial settings, the production may involve large-scale batch reactors with controlled temperature and pressure conditions, followed by purification using techniques such as recrystallization or chromatography.

Pharmacological Profile

While specific pharmacological data for 2-chloro-6-piperazin-1-yl-9H-purine dihydrochloride itself is limited in the available literature, analysis of structurally similar compounds provides insights into its potential biological activities.

Related Compounds and Their Activities

Structurally related purine derivatives have demonstrated several biological activities:

Related Compound TypeBiological ActivityMechanism
6-piperazinylpurine derivativesAntagonist activity at receptorsInteraction with purine-sensitive receptors
Chloropurine derivativesAnticancer propertiesInduction of apoptosis in cancer cell lines
6-morpholinylpurinesPI3K inhibitionBinding to enzyme active sites

Applications in Medicinal Chemistry

2-Chloro-6-piperazin-1-yl-9H-purine dihydrochloride serves primarily as a valuable chemical intermediate in medicinal chemistry and drug discovery processes.

Role as a Building Block

The compound functions as a versatile scaffold for further functionalization, particularly in:

  • Synthesis of cannabinoid receptor agonists

  • Development of analogs of bioactive molecules like cannabidiol (CBD)

  • Creation of libraries of purine derivatives for drug screening

  • Design of enzyme inhibitors targeting various biological pathways

Structure Modification Strategies

The compound offers several sites for chemical modifications that can lead to diverse bioactive molecules:

PositionModification StrategyPotential Effect
2-position (Chlorine)Nucleophilic substitutionAltered receptor selectivity
8-position (C-H)C-H activation and functionalizationEnhanced binding affinity
9-position (N-H)N-alkylationImproved pharmacokinetics
Piperazine ringN-functionalizationTargeted receptor interactions

Structure-Activity Relationships

Understanding the structure-activity relationships of 2-chloro-6-piperazin-1-yl-9H-purine dihydrochloride and its derivatives provides valuable insights for rational drug design.

Key Structural Elements Affecting Activity

Research on related compounds indicates that several structural features significantly influence biological activity:

  • The chlorine at position 2 serves as an important electron-withdrawing group that affects the electronic distribution of the purine ring

  • The piperazine moiety at position 6 can be further functionalized to enhance binding specificity

  • The protonation state of the nitrogens in the piperazine ring significantly affects solubility and receptor interactions

Comparative Analysis with Similar Compounds

The substitution pattern on the purine scaffold produces compounds with varying biological profiles:

CompoundStructural DifferenceEffect on Activity
2-chloro-6-piperazin-1-yl-9H-purineFree base formLower water solubility, different distribution
2-chloro-6-morpholin-4-yl-9H-purineMorpholine instead of piperazineDifferent receptor selectivity profile
2-chloro-6-(piperidin-1-yl)-9H-purinePiperidine instead of piperazineAltered hydrogen bonding capacity

Analytical Characterization

Proper characterization of 2-chloro-6-piperazin-1-yl-9H-purine dihydrochloride is essential for ensuring its identity, purity, and structural integrity.

Spectroscopic Analysis

Multiple analytical techniques are employed for comprehensive characterization:

TechniqueTypical FindingsSignificance
¹H NMR SpectroscopyCharacteristic signals for aromatic protons (δ 7.1–8.5 ppm) and piperazine protons (δ 3.7–4.5 ppm)Confirms hydrogen environment and structural integrity
¹³C NMR SpectroscopyDistinctive carbon signals for the purine scaffold and piperazine ringValidates carbon framework
Mass SpectrometryMolecular ion peak corresponding to calculated massConfirms molecular weight and formula
HPLCRetention time and purity profileAssesses compound purity (typically >95%)

Quality Control Parameters

For research and commercial applications, several quality control measures are implemented:

  • Purity assessment through HPLC (target: ≥95%)

  • Moisture content determination

  • Residual solvent analysis

  • Particle size distribution

  • Polymorphism evaluation

Applications in Chemical Research

Beyond its potential pharmacological applications, 2-chloro-6-piperazin-1-yl-9H-purine dihydrochloride serves important functions in chemical research.

As a Chemical Probe

The compound can function as a chemical probe for:

  • Studying purine-receptor interactions

  • Investigating structure-activity relationships in purine derivatives

  • Exploring synthetic methodologies for heterocyclic chemistry

  • Developing new reaction conditions for selective functionalization of purines

In Combinatorial Chemistry

The compound provides a versatile scaffold for combinatorial library development:

  • Multi-position functionalization allows for diverse compound libraries

  • The piperazine moiety offers a readily modifiable site for incorporating various functional groups

  • High-throughput screening of derivatives can identify novel bioactive compounds

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